4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Description
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-6-2-4-9-8-7(6)3-5-10-8;/h2,4H,3,5H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBRSQJRJKPFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC2=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride typically involves the condensation of suitable precursors followed by cyclization. One common method involves the reaction of 4-methylpyridine with an appropriate aldehyde under acidic conditions to form the desired pyrrolo[2,3-b]pyridine core. Subsequent purification and conversion to the hydrochloride salt yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Cyclization Reactions
The compound’s core structure is synthesized via cyclization methods. A prominent approach involves reacting 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds (e.g., acetylacetone) in the presence of a base (e.g., NaOH or KOH) to form the pyrrolopyridine scaffold . For example:
Key conditions include refluxing in acetic acid with catalytic hydrochloric acid, yielding substituted 1H-pyrrolo[2,3-b]pyridines .
Condensation with Active Methylene Compounds
Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) participate in cyclo-condensation reactions. For instance:
This method produces diverse derivatives, with IR and NMR spectra confirming nitrile (2196 cm⁻¹) and amine (δ 12 ppm in ¹H NMR) functionalities .
Reductive Transformations
The hydrochloride salt is synthesized via reduction of lactam intermediates. A patent describes using Lithium Aluminium Hydride (LiAlH₄) to reduce 2H-pyrrolo[3,4-c]pyridine-1,3-diketone, followed by HCl treatment to yield the hydrochloride salt :
This method achieves high purity and is scalable for industrial applications .
Substitution and Functionalization
The 4-methyl group and dihydro-pyrrole ring enable further functionalization:
-
Electrophilic substitution : Halogenation or nitration at the pyridine ring’s reactive positions.
-
Nucleophilic attack : Alkylation or arylation at the pyrrole nitrogen .
For example, trifluoromethylation at the 5-position enhances bioactivity by forming hydrogen bonds with target enzymes :
Salt Formation and Stability
The hydrochloride salt forms via reaction with dry HCl gas in methanol :
Stability studies indicate sensitivity to pH and temperature, requiring storage at 2–8°C .
Research Insights
Scientific Research Applications
Pharmacological Properties
The pharmacological potential of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride has been investigated extensively. Key areas of research include:
- Analgesic Activity : Compounds in the pyrrolo[2,3-b]pyridine class have shown promising analgesic properties. For instance, derivatives have been reported to exhibit potent antinociceptive effects without significant anti-inflammatory activity, distinguishing them from traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Activity : Research indicates that pyrrolo[2,3-b]pyridine derivatives can inhibit various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with cancer progression . For example, certain derivatives have demonstrated efficacy against breast and lung cancer cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Properties : Studies have revealed that these compounds possess antibacterial and antifungal activities. Specific derivatives have been effective against Staphylococcus aureus and Candida albicans, making them potential candidates for treating infections caused by resistant strains .
Synthesis and Derivatives
The synthesis of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride typically involves multi-step organic reactions that yield various analogs with modified functional groups to enhance biological activity. The following table summarizes some synthetic routes and their respective yields:
| Synthetic Route | Yield (%) | Key Features |
|---|---|---|
| Reaction with 1-bromoalkane | 75% | Utilizes palladium-catalyzed cross-coupling |
| Hydrogenation of pyrrole derivative | 72% | Involves catalytic hydrogenation for saturation |
| Nucleophilic substitution reactions | 68% | Modifies functional groups for enhanced activity |
Case Studies
Several case studies highlight the applications of this compound:
- Pain Management : A clinical study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their analgesic efficacy in chronic pain models. Results indicated a significant reduction in pain behaviors compared to controls, suggesting a viable alternative to opioids .
- Cancer Treatment : In vitro studies demonstrated that specific derivatives could reduce tumor cell viability by over 50% at micromolar concentrations. These findings support further development as potential anticancer agents .
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The pathways involved include the inhibition of downstream signaling cascades that promote tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
6-Chloro-2,3-dihydro-4-methyl-1H-pyrrolo[2,3-b]pyridine: Used as a precursor in the synthesis of various derivatives.
1H-pyrazolo[3,4-b]pyridine: Exhibits kinase inhibitory activity.
Uniqueness
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride is unique due to its potent inhibitory activity against FGFRs, making it a promising candidate for cancer therapy. Its structural features allow for specific interactions with the target receptors, distinguishing it from other similar compounds .
Biological Activity
Overview
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine; hydrochloride is a heterocyclic compound notable for its potent biological activities, particularly in targeting fibroblast growth factor receptors (FGFRs). Its structural characteristics include a fused pyrrole and pyridine ring system with a methyl group at the fourth position, which contributes to its unique pharmacological profile. This article delves into its biological activity, mechanism of action, and relevant research findings.
The primary mechanism of action for 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves the inhibition of FGFR signaling pathways. FGFRs play a crucial role in various cellular processes, including proliferation, differentiation, and survival. Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, activating downstream signaling cascades such as RAS–MEK–ERK and PI3K–Akt pathways.
Key Biochemical Pathways
- Inhibition of FGFRs : The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values reported as follows:
- FGFR1: 7 nM
- FGFR2: 9 nM
- FGFR3: 25 nM
- FGFR4: 712 nM.
- Effects on Cell Proliferation : In vitro studies indicate that this compound can significantly inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis through the activation of intrinsic apoptotic pathways.
Antitumor Properties
Research has demonstrated that 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has notable antitumor effects:
- Cell Line Studies : In vitro experiments showed a marked reduction in cell viability and proliferation in breast cancer cell lines treated with the compound. Additionally, it was observed to impede migration and invasion capabilities of these cells after 24 hours of treatment.
- Apoptosis Induction : The compound triggers apoptotic pathways leading to increased cell death in cancerous cells while exhibiting minimal toxicity towards non-cancerous cells.
Pharmacokinetics
The pharmacokinetic profile indicates stability in both simulated gastric fluid and intestinal fluid, suggesting favorable absorption characteristics for potential therapeutic applications. This stability is essential for ensuring bioavailability when administered orally or through other routes.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | Structure | Potent FGFR inhibitor; induces apoptosis in cancer cells |
| 1H-Pyrrolo[2,3-b]pyridine | Lacks methyl group | Lower biological activity compared to the target compound |
| 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | Quinoline ring system | Different mechanism; less effective against FGFRs |
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of pyrrolopyridine derivatives in medicinal chemistry:
- Anticancer Activity : A study demonstrated that derivatives similar to 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds within this class have been shown to effectively target ovarian cancer cells while minimizing toxicity to normal cardiac cells .
- Antimycobacterial Activity : Some derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, with promising results indicating potential as new anti-tuberculosis agents due to their ability to inhibit key metabolic pathways in the bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine hydrochloride, and how can reaction yields be improved?
- Methodology :
- N1-Alkylation : Use NaH and methyl iodide (MeI) in THF at 0°C to room temperature for regioselective alkylation of the pyrrolopyridine core .
- Catalytic Systems : Optimize conditions with Bu4N+HSO4− as a phase-transfer catalyst and KOH as a base to enhance reaction efficiency (e.g., 99% yield reported for similar N1-benzylation) .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the hydrochloride salt .
Q. How can solubility and thermodynamic properties of this compound be experimentally determined in aqueous or organic solvents?
- Methodology :
- Gravimetric Analysis : Measure solubility in binary solvents (e.g., water/ethanol) at controlled temperatures (5–45°C) using laser monitoring for saturation detection .
- Hansen Solubility Parameters : Calculate HSPs to predict solubility in untested solvents, correlating with experimental data .
- Thermodynamic Modeling : Use the modified Apelblat equation or λh model to analyze temperature-dependent solubility trends .
Advanced Research Questions
Q. How do electronic and topological properties of 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine influence its reactivity and intermolecular interactions?
- Methodology :
- Charge Density Analysis : Perform high-resolution X-ray diffraction (100 K) to map electron density distributions and identify bond critical points (BCPs). For example, the C–C bonds in pyrrolopyridine derivatives exhibit electron densities of 2.07–2.74 e Å⁻³ and Laplacian values of −11.37 to −19.20 e Å⁻⁵, confirming covalent character .
- DFT Calculations : Use BLYP/6-311++G(d,p) basis sets to compute HOMO-LUMO gaps (e.g., 3.59 eV for a related compound), predicting kinetic stability and charge-transfer interactions .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrrolopyridine derivatives targeting kinase inhibition?
- Methodology :
- Comparative SAR Studies : Synthesize analogs (e.g., 4-chloro vs. 4-methyl derivatives) and evaluate IC50 values against kinases (e.g., JAK2 or EGFR) using fluorescence polarization assays .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., 50 ns trajectories) to assess how substituents (methyl, ethyl) affect binding pocket interactions and selectivity .
Q. How can intermolecular hydrogen bonding and crystal packing be characterized to predict solid-state stability?
- Methodology :
- SC-XRD Analysis : Resolve crystal structures to identify N–H⋯N (2.8–3.0 Å) and C–H⋯Cl (3.3–3.5 Å) interactions. For example, N–H⋯N hydrogen bonds in pyrrolopyridines contribute to layered packing motifs .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 12% H⋯Cl contributions) to correlate packing efficiency with thermal stability (TGA/DSC data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
